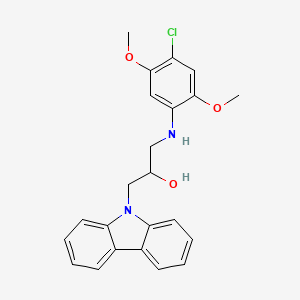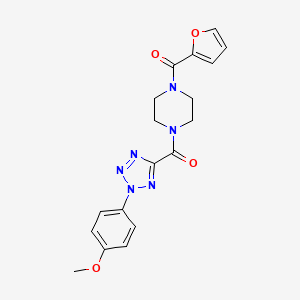
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid is a complex organic compound with the molecular formula C28H34O4 It is characterized by the presence of two adamantane groups connected via a phenylene bridge, each bearing a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with a phenylene bridging unit. One common method involves the use of Friedel-Crafts acylation, where adamantane is reacted with a phenylene diacid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylene derivatives with various functional groups.
科学的研究の応用
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
作用機序
The mechanism of action of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The adamantane groups provide structural rigidity, enhancing the compound’s stability and interaction with target molecules. The phenylene bridge allows for electronic communication between the adamantane units, potentially modulating the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Adamantane-1-carboxylic acid: A simpler derivative with a single adamantane unit.
1,4-Bis(adamantane-1-carboxylic acid)benzene: Similar structure but with different connectivity.
3,3’-(1,4-Phenylene)diadamantane: Lacks the carboxylic acid functional groups.
Uniqueness
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid is unique due to its dual adamantane units connected by a phenylene bridge, each bearing a carboxylic acid group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)phenyl]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFRJUCYLOQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANAMIDE](/img/structure/B2615449.png)

![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)



![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)

![1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2615463.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)
![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)
![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)
![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2615471.png)
![N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2615472.png)
